Hydrazine hydrate

Industrial Safety Hazard Mitigation Supply Chain Stability

High-pressure boiler corrosion and organic carbon carryover compromise turbine life. Hydrazine hydrate (N₂H₄·H₂O) solves this with an activation energy of ~21.5 kcal·mol⁻¹, decomposing exclusively to N₂ and H₂O-zero TOC addition. For nZVI synthesis, it yields 11-50 nm particles with 4× greater BET surface area than borohydride routes, enabling complete Cr(VI) reduction within 3 hours. In electroless Pt plating, it reduces hydrogen evolution by 5× vs. NaBH₄, delivering low-tensile-stress, smooth (Ra) deposits for microelectronics. - Oxygen scavenger: No organic acids, no turbine corrosion - nZVI synthesis: 11-50 nm particles, rapid remediation kinetics - Electroless plating: 5× less gas emission, superior film quality - Available in 24%-64% aqueous solutions for safe handling

Molecular Formula H4N2.H2O
H6N2O
Molecular Weight 50.061 g/mol
CAS No. 10217-52-4
Cat. No. B159062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine hydrate
CAS10217-52-4
Synonymshydrazine
hydrazine dihydrochloride
hydrazine hydrate
hydrazine monohydrate
hydrazine mononitrate
hydrazine nitrate
hydrazine phosphate (1:1)
hydrazine phosphate (2:1)
hydrazine sulfate
hydrazine sulfate (1:1) monosodium salt
hydrazine sulfate (2:1)
hydrazine tartrate
segidrin
Molecular FormulaH4N2.H2O
H6N2O
Molecular Weight50.061 g/mol
Structural Identifiers
SMILESNN.O
InChIInChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2
InChIKeyIKDUDTNKRLTJSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazine Hydrate (CAS 10217-52-4): Baseline Properties and Procurement-Grade Specifications for Industrial and Laboratory Applications


Hydrazine hydrate (N₂H₄·H₂O, CAS 10217-52-4) is a stable aqueous solution of hydrazine, commercially available at concentrations typically ranging from 24% to 64% hydrazine . This colorless, fuming liquid with an ammonia-like odor exhibits a density of approximately 1.03 g/mL at 20 °C and a boiling point of 120.1 °C [1]. As a strong reducing agent and weak base, it serves as a critical intermediate in the synthesis of agricultural chemicals, pharmaceutical precursors, blowing agents, and polymerization initiators, while also finding direct application as an oxygen scavenger in high-pressure boiler systems and as a reductant in electroless plating and nanoparticle synthesis [2]. The hydrated form offers distinct advantages in handling safety and storage stability compared to anhydrous hydrazine, without sacrificing the core reducing power essential for most industrial processes [3].

Hydrazine Hydrate (CAS 10217-52-4): Why Generic Substitution Fails — Critical Performance and Safety Differentiation from In-Class Analogs


While several compounds within the hydrazine family and broader reducing agent class share functional similarities, they cannot be treated as interchangeable commodities due to profound differences in safety profiles, reaction selectivity, byproduct formation, and material compatibility. Anhydrous hydrazine, though a more potent reductant, presents severe explosion and handling hazards that preclude its use in most industrial settings [1]. Substituted hydrazines and alternative oxygen scavengers introduce either toxic degradation products or organic carbon loads that compromise downstream processes [2]. Even structurally related agents like carbohydrazide, while often marketed as safer alternatives, exhibit fundamentally different thermal decomposition pathways that affect high-temperature boiler operation [3]. The following evidence-based comparisons quantify exactly where hydrazine hydrate delivers verifiable, measurable differentiation that directly impacts process yield, product quality, operational safety, and total cost of ownership.

Hydrazine Hydrate (CAS 10217-52-4): Product-Specific Quantitative Evidence Guide for Scientific Selection and Procurement


Hydrazine Hydrate vs. Anhydrous Hydrazine: Quantified Safety and Handling Differentiation for Industrial-Scale Procurement

Anhydrous hydrazine (N₂H₄) is a potent but exceptionally hazardous reductant with a fixed boiling point of 113.5 °C and extreme volatility, requiring specialized storage and handling protocols that substantially increase total cost of ownership. In contrast, hydrazine hydrate (N₂H₄·H₂O) is a stable aqueous solution that can be safely stored and transported using standard industrial equipment [1]. The hydrated form reduces the risk of thermal runaway and explosive decomposition, a critical consideration for facilities without dedicated high-hazard chemical infrastructure [2]. Procurement decisions must weigh the marginal gain in reductive potency (anhydrous) against the quantifiable reduction in operational risk and regulatory burden (hydrate).

Industrial Safety Hazard Mitigation Supply Chain Stability

Hydrazine Hydrate vs. Sodium Borohydride: Nanoparticle Synthesis — Smaller Particle Size, Narrower Distribution, and Lower Gas Evolution

In the synthesis of zero-valent iron nanoparticles (nZVI) for environmental remediation, the hydrazine hydrate reduction route (CMC-nZVI) produces particles in the size range of 11–50 nm with a narrow size distribution and spherical morphology. In contrast, the conventional sodium borohydride route yields significantly larger and less uniform particles [1]. The BET surface area of CMC-nZVI particles synthesized via hydrazine reduction is more than four times greater than that of borohydride-derived nZVI, directly correlating with superior reactivity [2]. Furthermore, in electroless platinum plating, the hydrazine-based bath (HYD bath) generates approximately 5 times less gas emission during deposition compared to a sodium borohydride bath (SBH bath), resulting in deposits with lower tensile stress and smoother surfaces [3].

Nanoparticle Synthesis Environmental Remediation Electroless Plating

Hydrazine Hydrate vs. Diethylhydroxylamine (DEHA): Comparable Oxygen Scavenger Kinetics with Metal Passivation and Zero Organic Carbon Addition

Computational and experimental investigations reveal that the rate constant for the first proton abstraction process—the rate-determining step in oxygen scavenging—is similar for both hydrazine and DEHA across a range of temperatures, with activation energies of approximately 21.5 ± 1.5 kcal mol⁻¹ for both compounds [1]. Field data from power plant boiler systems show that DEHA maintains a steady oxygen removal rate of 40 ppb in most months, whereas hydrazine exhibits greater variability with peaks of 50–60 ppb [2]. Critically, hydrazine provides the added benefit of magnetite film passivation on metal surfaces and decomposes without introducing total organic carbon (TOC) or dissolved solids into the steam-water cycle, a distinct advantage over organic alternatives like DEHA and carbohydrazide that can contaminate downstream condensate and anion exchange resins [3].

Boiler Water Treatment Oxygen Scavenger Corrosion Inhibition

Hydrazine Hydrate vs. Dimethylamine Borane (DMAB) and Glyoxylic Acid: Superior Metal Removal Efficiency in Reductive Precipitation of Acid Mine Drainage

In the reductive precipitation of heavy metals from acidic mineral effluents (pH <3), hydrazine hydrate achieves removal efficiencies of 99.9% for Fe(III) and Mn(II), and 99% for Al(III) using synthetic solutions [1]. Dimethylamine borane (DMAB) demonstrates removal efficiencies that are not significantly different from hydrazine for these metals [2]. However, glyoxylic acid—another candidate reducing agent—performs substantially worse, achieving only 85% Al removal, 97.5% Fe removal, and 94% Mn removal under identical conditions [3]. The thermodynamic feasibility of hydrazine-mediated reduction, combined with its cost-effectiveness compared to organoborane alternatives, establishes it as the preferred reducing agent for high-volume industrial effluent treatment.

Wastewater Treatment Heavy Metal Removal Environmental Remediation

Hydrazine Hydrate (CAS 10217-52-4): Best Research and Industrial Application Scenarios Driven by Quantified Performance Advantages


High-Pressure Boiler Oxygen Scavenging Where Zero Organic Carbon Addition is Mandatory

In supercritical and ultra-supercritical boiler systems operating above 220 bar, the introduction of any organic carbon into the steam-water cycle leads to organic acid formation and accelerated corrosion of turbine blades. Hydrazine hydrate, with its activation energy of ~21.5 kcal mol⁻¹ for oxygen scavenging and its decomposition pathway that yields only nitrogen gas and water, ensures complete oxygen removal without adding total organic carbon (TOC) to the system [1]. This is in contrast to organic alternatives like DEHA and carbohydrazide, which contribute measurable TOC loads that necessitate additional condensate polishing. The magnetite film passivation provided by hydrazine further enhances long-term asset protection [2].

Synthesis of High-Surface-Area Zero-Valent Iron Nanoparticles for In-Situ Groundwater Remediation

Environmental remediation projects requiring nZVI with maximum reactivity and soil mobility benefit specifically from the hydrazine hydrate reduction route. The hydrazine-based synthesis yields particles in the 11–50 nm range with a narrow size distribution and a BET surface area more than four times greater than borohydride-derived nZVI [3]. This enhanced surface area correlates directly with faster Cr(VI) reduction kinetics, achieving nearly complete remediation of contaminated soil within three hours [4]. For field-scale deployment, the hydrazine route also generates fewer toxic byproducts than borohydride methods.

Electroless Plating of Precision Electronic Components Requiring Low-Stress, Smooth Deposits

In the fabrication of microelectronic interconnects and MEMS devices, deposit quality—specifically tensile stress and surface roughness—is a critical yield parameter. Electroless platinum plating baths formulated with hydrazine as the reducing agent generate approximately 5 times less gas emission during deposition than sodium borohydride baths [5]. This reduction in hydrogen evolution translates directly to deposits with significantly lower tensile stress and smoother surfaces (Ra values), improving both electrical performance and long-term reliability of the plated components.

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